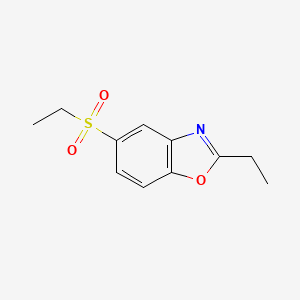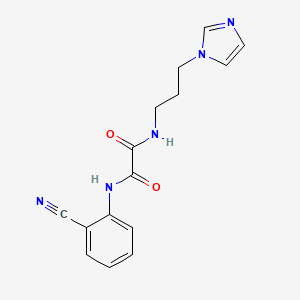
Phenyl 4-((2,5-dimethylfuran-3-carboxamido)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 4-((2,5-dimethylfuran-3-carboxamido)methyl)piperidine-1-carboxylate is a chemical compound that has shown great potential in scientific research. It is a piperidine derivative that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Research into the synthesis of heterocyclic compounds, such as those involving piperidine and pyridine derivatives, highlights the importance of these structures in medicinal chemistry. For example, the work by Prostakov et al. (1967) on the preparation of 3, 5-dimethyl-4-phenylpyridine through catalytic dehydrogenation and N-demethylation of related piperidines underscores the utility of these methods in synthesizing complex molecules (Prostakov, Sorokin, & Ismailov, 1967).
Potential Therapeutic Applications
Several studies have evaluated the biological activities of piperidine derivatives, indicating their potential in therapeutic applications. For instance, compounds with the piperidine moiety have been investigated for their anti-cancer, anti-inflammatory, and anti-viral properties. The study by Thalji et al. (2013) on 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase identifies these compounds as potential tools for in vivo investigation, highlighting the therapeutic relevance of piperidine derivatives in disease models (Thalji et al., 2013).
Exploration of Molecular Mechanisms
The exploration of molecular mechanisms underlying the biological activities of piperidine derivatives further supports their research significance. For example, the work on trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidines by Le Bourdonnec et al. (2003) as micro opioid receptor antagonists provides insight into the structure-activity relationships crucial for designing drugs targeting opioid receptors (Le Bourdonnec et al., 2003).
Wirkmechanismus
Target of Action
It’s often the case that such compounds are designed to interact with specific proteins or enzymes in the body, altering their function and leading to therapeutic effects .
Mode of Action
Typically, such compounds interact with their targets by binding to active sites or other functional regions, which can inhibit or enhance the target’s activity .
Biochemical Pathways
The compound’s interaction with its targets would likely influence various biochemical pathways, leading to downstream effects on cellular functions .
Result of Action
Generally, the result of a compound’s action would be observed as changes in cellular processes or functions, potentially leading to therapeutic effects .
Action Environment
Such factors could include pH, temperature, and the presence of other molecules, which can all impact the compound’s effectiveness .
Eigenschaften
IUPAC Name |
phenyl 4-[[(2,5-dimethylfuran-3-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-14-12-18(15(2)25-14)19(23)21-13-16-8-10-22(11-9-16)20(24)26-17-6-4-3-5-7-17/h3-7,12,16H,8-11,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAILIBWBEXGAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2537024.png)
![2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2537025.png)

![5-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2537028.png)

![N-[[3-(Propan-2-ylamino)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2537031.png)

![N-(2-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2537034.png)

![N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2537040.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2537042.png)
![8-(4-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)
![2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)acetamide](/img/structure/B2537044.png)
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide](/img/structure/B2537045.png)